3,5-Dimethoxybenzoyl chloride

Description

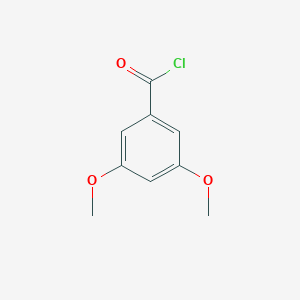

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHPLWDYWAKYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938094 | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17213-57-9 | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17213-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17213-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxybenzoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzoyl chloride (CAS No. 17213-57-9), a key reagent in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and explores its role as a building block in the development of bioactive molecules, particularly as precursors to dihydrofolate reductase inhibitors.

Core Properties of this compound

This compound is a reactive acyl chloride characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a benzoyl chloride functional group. These features make it a valuable intermediate for introducing the 3,5-dimethoxybenzoyl moiety into various molecular scaffolds.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 17213-57-9 | [1][2] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [2] |

| Appearance | White to light yellow solid or colorless to light yellow liquid | [2] |

| Melting Point | 43-46 °C | [2] |

| Boiling Point | 157-158 °C at 16 mmHg | [2] |

| Density | Approximately 1.28 g/cm³ | |

| Solubility | Soluble in organic solvents such as toluene (B28343), ethanol, ether, and dichloromethane (B109758). It hydrolyzes in water. |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features and References |

| ¹H NMR | Spectra are available from various suppliers and databases.[3] Key signals would include singlets for the methoxy protons and signals in the aromatic region for the phenyl protons. |

| ¹³C NMR | Spectral data can be found in chemical databases.[1] Expected signals include those for the methoxy carbons, aromatic carbons, and the carbonyl carbon of the acyl chloride. |

| Infrared (IR) | The NIST WebBook provides the gas-phase IR spectrum.[4] A strong characteristic absorption band for the carbonyl (C=O) stretching of the acyl chloride is expected around 1750-1800 cm⁻¹. |

| Mass Spectrometry | Mass spectral data is available, providing information on the fragmentation pattern of the molecule.[1] |

Safety and Handling

This compound is a corrosive chemical and requires careful handling in a well-ventilated fume hood.[1]

GHS Hazard Information

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[1] |

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when working with this reagent.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful use of this compound in a research setting.

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,5-dimethoxybenzoic acid using thionyl chloride.[5]

Materials:

-

3,5-dimethoxybenzoic acid (72.9 g)

-

Toluene (320 ml)

-

N,N-Dimethylformamide (DMF, 2 drops)

-

Thionyl chloride (40 ml)

Procedure:

-

Suspend 3,5-dimethoxybenzoic acid in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a catalytic amount of DMF (2 drops).

-

Heat the suspension to 50°C.

-

Add thionyl chloride dropwise over 10 minutes.

-

Increase the temperature to 90°C and stir for 2 hours, allowing for the evolution of HCl and SO₂ gas (ensure proper ventilation and scrubbing).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Add fresh toluene and co-evaporate to remove residual thionyl chloride.

-

Dry the resulting oily residue under high vacuum for 15 minutes to yield this compound.

N-Acylation of an Amine: A Key Step in Bioactive Molecule Synthesis

This protocol provides a general method for the N-acylation of a primary amine using this compound, a common reaction in the synthesis of pharmacologically active compounds.

Materials:

-

Primary amine (1.0 equivalent)

-

This compound (1.05 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (B128534) (1.1 equivalents)

-

Water

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine and triethylamine in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve this compound in anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford the pure N-(3,5-dimethoxybenzoyl) amine.

Application in Drug Development: Synthesis of Trimethoprim (B1683648) Analogs

This compound is a crucial building block in the synthesis of analogs of trimethoprim, a well-known antibacterial drug.[6][7] Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway of bacteria.[6] The synthesis of novel trimethoprim analogs is a strategy to overcome antibiotic resistance and to develop new therapeutic agents.

The 3,5-dimethoxybenzoyl moiety can be incorporated into various molecular backbones to create new derivatives with potentially enhanced or novel biological activities. The general synthetic approach involves the acylation of an appropriate amino-substituted precursor with this compound, followed by further chemical transformations to yield the final trimethoprim analog.

References

- 1. This compound | C9H9ClO3 | CID 87003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-二甲氧基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(17213-57-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,5-Dimethoxybenzoyl Chloride for Drug Development Professionals

For Immediate Release

This whitepaper provides a comprehensive technical overview of 3,5-Dimethoxybenzoyl chloride, a key reagent in synthetic chemistry, with a particular focus on its applications for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, detailed experimental protocols for its synthesis and use, and its role in the generation of biologically active molecules.

Core Molecular Data

This compound is a derivative of benzoic acid characterized by the presence of two methoxy (B1213986) groups at the 3 and 5 positions of the benzene (B151609) ring. These substitutions significantly influence the molecule's reactivity and the properties of its subsequent derivatives.

| Property | Data | Citations |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | White to light yellow solid | |

| Melting Point | 43-46 °C | |

| Boiling Point | 157-158 °C at 16 mmHg | |

| CAS Number | 17213-57-9 |

Synthesis and Reactions: Experimental Protocols

As a reactive acyl chloride, this compound is a versatile building block for introducing the 3,5-dimethoxybenzoyl moiety into a target molecule, most commonly through acylation reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3,5-dimethoxybenzoic acid using thionyl chloride.[2]

Materials:

-

3,5-dimethoxybenzoic acid (72.9 g)

-

Toluene (B28343) (320 ml)

-

Dimethylformamide (2 drops)

-

Thionyl chloride (40 ml)

Procedure:

-

Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene in a suitable reaction vessel.

-

Add 2 drops of dimethylformamide to the suspension.

-

Heat the suspension to 50 °C.

-

Add 40 ml of thionyl chloride dropwise over a period of 10 minutes at 50 °C.

-

After the addition is complete, heat the mixture to 90 °C and stir for 2 hours. Vigorous gas evolution will be observed.

-

Cool the reaction mixture and concentrate it by evaporation using a rotary evaporator.

-

Add a fresh portion of toluene and concentrate the mixture again by evaporation to azeotropically remove any remaining thionyl chloride.

-

Dry the resulting oily residue under a high vacuum for 15 minutes to yield this compound.

Experimental Protocol: General N-Acylation of Amines

This protocol provides a general procedure for the synthesis of N-substituted amides from the reaction of an amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the amine and triethylamine (1.1 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

If necessary, purify the product by recrystallization or column chromatography.

Applications in Drug Development

The 3,5-dimethoxybenzoyl moiety is a structural feature found in a variety of biologically active compounds. Its incorporation into a molecule can influence its pharmacological properties, including binding affinity to biological targets and metabolic stability.

A notable application of a derivative of this compound is in the synthesis of novel anticancer agents. In a study focused on the development of 4-substituted methoxybenzoyl-aryl-thiazoles, a compound featuring a 3,5-dimethoxyphenyl group (compound 8g) was synthesized and evaluated for its cytotoxic activity against a panel of cancer cell lines.[3] This compound demonstrated notable, though less potent, anticancer activity compared to its 3,4,5-trimethoxyphenyl analog.[3] This suggests that the 3,5-dimethoxy substitution pattern provides a valuable scaffold for the development of new therapeutic agents, and this compound serves as a key starting material for introducing this pharmacophore.

Visualized Workflows

To aid in the conceptualization of the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

References

Physical properties of 3,5-Dimethoxybenzoyl chloride (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3,5-Dimethoxybenzoyl chloride, with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who utilize this chemical compound.

Data Presentation

The physical properties of this compound are summarized in the table below. It is important to note the discrepancies in the reported values from different sources, which may be attributed to variations in experimental conditions or sample purity.

| Physical Property | Value Range 1 | Value Range 2 | Conditions |

| Melting Point | 23-24 °C | 43-46 °C | Not specified |

| Boiling Point | 120-125 °C | 157-158 °C | at 16 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the characterization and quality control of chemical substances. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Initial Rapid Determination: If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/minute) can be used to get a rough estimate.[1]

-

Accurate Determination: For an accurate measurement, start heating at a slow and controlled rate, approximately 1-2 °C per minute, when the temperature is about 15-20 °C below the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). For a pure substance, this range should be narrow (0.5-2 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is highly dependent on the surrounding pressure.

Method 1: Distillation Method (for larger quantities)

This method is suitable when a sufficient amount of the liquid is available (at least 5 mL).[2]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place the this compound and a few boiling chips or a stir bar into the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise and surround the thermometer bulb before entering the condenser.

-

Observation and Recording: The temperature will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.[3] Record the atmospheric pressure at the time of the experiment.

Method 2: Thiele Tube Method (for small quantities)

This micro method is ideal when only a small amount of the substance is available.[3][4]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube.

-

Capillary Tube Placement: Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording the Boiling Point: Continue heating until a steady stream of bubbles is observed. Then, remove the heat. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[3]

Boiling Point Determination Under Reduced Pressure:

Since one of the reported boiling points for this compound is at a reduced pressure (16 mmHg), a vacuum distillation setup is required. The principle is the same as the distillation method, but the apparatus is connected to a vacuum source to lower the pressure inside the system.[5] A manometer is necessary to accurately measure the pressure within the apparatus.

Workflow Visualization

The following diagram illustrates the general workflow for determining the physical properties of a chemical compound like this compound.

Caption: A flowchart illustrating the key steps in determining the melting and boiling points of a chemical substance.

References

IUPAC name and chemical structure of 3,5-Dimethoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Dimethoxybenzoyl chloride, a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical identity, physical properties, and a standardized protocol for its synthesis, aimed at professionals in research and drug development.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Canonical SMILES: COC1=CC(=CC(=C1)C(=O)Cl)OC[1]

Chemical Structure:

The structure of this compound is characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 5, and a benzoyl chloride group at position 1.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | [2] |

| Molecular Weight | 200.62 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 43-46 °C | [2] |

| Boiling Point | 157-158 °C at 16 mmHg | [2] |

| CAS Number | 17213-57-9 | [2] |

Experimental Protocol: Synthesis of this compound

This section details a common and effective method for the synthesis of this compound from 3,5-dimethoxybenzoic acid.

Reaction Principle: The synthesis involves the conversion of a carboxylic acid (3,5-dimethoxybenzoic acid) to an acyl chloride using thionyl chloride (SOCl₂) as the chlorinating agent. A catalytic amount of dimethylformamide (DMF) is often used to facilitate the reaction.

Materials:

-

3,5-dimethoxybenzoic acid (72.9 g)

-

Toluene (B28343) (320 ml)

-

Thionyl chloride (40 ml)

-

Dimethylformamide (DMF) (2 drops)

Procedure:

-

Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene in a reaction flask.

-

Add 2 drops of dimethylformamide to the suspension.

-

Heat the suspension to 50 °C.

-

Add 40 ml of thionyl chloride dropwise over a period of 10 minutes, maintaining the temperature at 50 °C.

-

After the addition is complete, heat the reaction mixture to 90 °C. A vigorous evolution of gas (HCl and SO₂) will be observed.

-

Stir the mixture at 90 °C for 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution by removing the toluene and excess thionyl chloride using a rotary evaporator.

-

To ensure complete removal of thionyl chloride, add fresh toluene and repeat the evaporation step.

-

Dry the resulting oily residue under a high vacuum for 15 minutes to yield this compound.[3]

Characterization Data:

-

¹H NMR (DMSO-d₆, 90 MHz): Spectral data is available for the synthesized compound.[1]

-

IR Spectrum: The infrared spectrum of this compound is available and can be used for structural confirmation.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

References

The 3,5-Dimethoxybenzoyl Group: A Technical Guide to Its Fundamental Reactivity

For researchers, scientists, and drug development professionals engaged in the complexities of multi-step organic synthesis, a deep understanding of the reactivity of common functional groups is paramount. The 3,5-dimethoxybenzoyl moiety is a versatile building block and protecting group, the utility of which is governed by the electronic interplay of its constituent groups. This technical guide provides a comprehensive overview of the fundamental reactivity of the 3,5-dimethoxybenzoyl group, including its electronic properties, key transformations, and detailed experimental protocols.

Electronic and Physicochemical Properties

The reactivity of the 3,5-dimethoxybenzoyl group is primarily dictated by the electronic effects of the two methoxy (B1213986) (-OCH₃) substituents on the aromatic ring. Methoxy groups exert a dual electronic influence: an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, and a strong electron-donating resonance effect (+M) from the lone pairs on the oxygen atom.

In the 3,5-disubstituted pattern, the methoxy groups are meta to the carbonyl group. This positioning means their strong +M effect primarily increases the electron density at the C2, C4, and C6 positions of the ring, while having a less direct resonance effect on the carbonyl group itself. The primary influence on the acidity of the corresponding benzoic acid is their electron-withdrawing inductive effect, which stabilizes the conjugate base.[1] This electronic arrangement makes the aromatic ring highly activated towards electrophilic substitution at specific positions and modulates the reactivity of the carbonyl group.

Quantitative Data Summary

The following tables summarize key physicochemical and spectroscopic data for 3,5-dimethoxybenzoic acid and its corresponding acyl chloride, the primary reagents for introducing the 3,5-dimethoxybenzoyl group.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (predicted) |

| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 178-180 | 275.56 (est.) | 3.96 ± 0.10 |

| 3,5-Dimethoxybenzoyl Chloride | C₉H₉ClO₃ | 200.62 | 43-46 | 157-158 @ 16 mmHg | N/A |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3,5-Dimethoxybenzoic Acid | ¹H | ~7.22 | d | H-2, H-6 |

| ~6.72 | t | H-4 | ||

| ~3.80 | s | -OCH₃ | ||

| ¹³C | ~167.0 | s | C=O | |

| ~160.5 | s | C-3, C-5 | ||

| ~132.5 | s | C-1 | ||

| ~108.0 | s | C-2, C-6 | ||

| ~105.5 | s | C-4 | ||

| ~55.8 | s | -OCH₃ | ||

| This compound | ¹H | ~7.19 | d | H-2, H-6 |

| ~6.76 | t | H-4 | ||

| ~3.82 | s | -OCH₃ | ||

| ¹³C | ~168.0 | s | C=O | |

| ~161.0 | s | C-3, C-5 | ||

| ~135.0 | s | C-1 | ||

| ~108.5 | s | C-2, C-6 | ||

| ~107.0 | s | C-4 | ||

| ~56.0 | s | -OCH₃ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data inferred from available spectra.[2][3][5][6]

Table 3: Hammett Substituent Constant

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) ring.[7] While a specific constant for the entire 3,5-dimethoxybenzoyl group is not defined, the effect can be understood by the constants for its components.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -OCH₃ | meta | σ_m_ = +0.12 | Weakly deactivating (inductive) |

The positive σ_meta_ value for the methoxy group indicates an electron-withdrawing effect at the meta position, primarily due to induction.[8] Since both methoxy groups are meta to the point of attachment in a larger molecule, their combined inductive effects will influence the reactivity at that site.

Synthesis of Key Reagents

The 3,5-dimethoxybenzoyl group is typically introduced using its corresponding acid or, more commonly, the acyl chloride.

Experimental Protocol 1: Synthesis of 3,5-Dimethoxybenzoic Acid

This protocol describes the methylation of 3,5-dihydroxybenzoic acid.

-

Materials: 3,5-dihydroxybenzoic acid, acetone, potassium carbonate (K₂CO₃), dimethyl sulfate (B86663) ((CH₃)₂SO₄), 30% sodium hydroxide (B78521) (NaOH) solution, concentrated hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in acetone in a round-bottom flask.

-

Add potassium carbonate (3.0 eq) to the solution at room temperature.

-

Add dimethyl sulfate (2.5-3.0 eq) dropwise to the mixture.

-

Heat the reaction mixture to 55°C and reflux overnight, monitoring by TLC.

-

After completion, concentrate the mixture under reduced pressure to remove acetone.

-

Add water to the residue, then add 30% NaOH solution to adjust the pH to 14. Heat at 75°C for 4 hours to hydrolyze any ester byproducts.

-

Cool the mixture to room temperature and acidify to pH ~6 with concentrated HCl to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield 3,5-dimethoxybenzoic acid.

-

Experimental Protocol 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the acyl chloride.

-

Materials: 3,5-dimethoxybenzoic acid, thionyl chloride (SOCl₂), toluene, and a catalytic amount of dimethylformamide (DMF).

-

Procedure:

-

Suspend 3,5-dimethoxybenzoic acid (1.0 eq) in toluene in a flame-dried flask under an inert atmosphere.

-

Add a catalytic amount of DMF (e.g., 2 drops).

-

Heat the suspension to 50°C.

-

Add thionyl chloride (1.2-1.5 eq) dropwise over 10-15 minutes.

-

Increase the temperature to 90°C and stir for 2 hours until gas evolution ceases.

-

Cool the reaction mixture and concentrate by rotary evaporation to remove excess thionyl chloride and toluene.

-

The resulting crude this compound oil or solid can be used directly or purified by vacuum distillation.

-

Fundamental Reactivity and Key Transformations

The 3,5-dimethoxybenzoyl group exhibits distinct reactivity at the carbonyl carbon, the aromatic ring, and as a protecting group.

The 3,5-Dimethoxybenzoyl Group in Protection Chemistry

The dimethoxybenzoyl (DMB) group is an effective protecting group for alcohols, forming a stable ester linkage. A key feature is its enhanced lability under acidic conditions compared to the simple benzoyl group, owing to the electron-donating methoxy groups that stabilize the carbocation intermediate formed during cleavage.[9]

-

Materials: Primary alcohol, this compound (1.1 eq), pyridine (B92270) (or triethylamine, 1.5 eq), 4-dimethylaminopyridine (B28879) (DMAP, catalytic), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758), DCM).

-

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Add pyridine and a catalytic amount of DMAP.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of this compound (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

-

-

Materials: DMB-protected alcohol, trifluoroacetic acid (TFA), and dichloromethane (DCM).

-

Procedure:

-

Dissolve the DMB-protected alcohol in DCM.

-

Cool the solution to 0°C.

-

Add TFA dropwise (typically 10-50% v/v).[9]

-

Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup to remove acid residues, followed by extraction and purification of the deprotected alcohol.

-

Electrophilic Aromatic Substitution (EAS)

The two methoxy groups are powerful activating, ortho, para-directing groups, while the benzoyl carbonyl is a deactivating, meta-directing group.[1] The strong activating nature of the methoxy groups dominates, directing incoming electrophiles to the positions ortho and para to them.

-

Regioselectivity: The most activated positions on the 3,5-dimethoxybenzoyl ring are C2, C4, and C6. The C4 position is para to one methoxy group and ortho to the other, making it the most electron-rich and sterically accessible site for electrophilic attack.[1][10] Therefore, reactions like nitration and halogenation are expected to yield the 4-substituted product with high selectivity.

Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions. The reaction introduces the 3,5-dimethoxybenzoyl group onto another aromatic substrate, forming a diaryl ketone. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion.[11][12]

-

Materials: Anhydrous aluminum chloride (AlCl₃, 1.1 eq), anhydrous DCM, this compound (1.0 eq), and an aromatic substrate (e.g., anisole, 1.0 eq).

-

Procedure:

-

Suspend AlCl₃ in cold (0°C) anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Add this compound dropwise to form the acylium ion complex.

-

Slowly add the aromatic substrate to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to stir and slowly warm to room temperature until completion (monitor by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

-

Wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting ketone by column chromatography or recrystallization.

-

Conclusion

The 3,5-dimethoxybenzoyl group possesses a rich and predictable reactivity profile that makes it a valuable component in the synthetic chemist's toolkit. The electronic contributions of the meta-disposed methoxy groups render the corresponding esters acid-labile, providing a useful strategy for alcohol protection. Furthermore, these same groups strongly activate the aromatic ring, enabling highly regioselective electrophilic aromatic substitution reactions. A thorough understanding of these fundamental principles, supported by the quantitative data and protocols provided, allows for the strategic and effective application of this group in the synthesis of complex molecules for pharmaceutical and materials science research.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum [chemicalbook.com]

- 3. 3,5-Dimethoxybenzoic acid(1132-21-4) 13C NMR spectrum [chemicalbook.com]

- 4. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C9H9ClO3 | CID 87003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(17213-57-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Hammett Sigma Constants* [wiredchemist.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Core Chemical Reactions of 3,5-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzoyl chloride is a versatile bifunctional reagent that serves as a crucial building block in organic synthesis. Its reactivity, governed by the electron-withdrawing acyl chloride group and the electron-donating methoxy (B1213986) groups on the aromatic ring, allows for a diverse range of chemical transformations. This guide provides a detailed exploration of the core chemical reactions involving this compound, offering insights into reaction mechanisms, experimental protocols, and quantitative data to support synthetic planning and execution in research and drug development.

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of 3,5-dimethoxybenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1] The DMF acts as a catalyst by forming the highly reactive Vilsmeier reagent, which facilitates the conversion of the carboxylic acid to the acyl chloride.[2]

Experimental Protocol: Synthesis of this compound[1]

-

Materials:

-

3,5-Dimethoxybenzoic acid (72.9 g)

-

Toluene (B28343) (320 ml)

-

N,N-Dimethylformamide (DMF) (2 drops)

-

Thionyl chloride (40 ml)

-

-

Procedure:

-

Suspend 3,5-dimethoxybenzoic acid in toluene in a round-bottom flask.

-

Add a catalytic amount of DMF.

-

Heat the suspension to 50°C.

-

Add thionyl chloride dropwise over 10 minutes.

-

Increase the temperature to 90°C and stir for 2 hours, allowing for the vigorous evolution of gas to subside.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture by evaporation using a rotary evaporator.

-

Add fresh toluene and repeat the evaporation to remove residual thionyl chloride.

-

Dry the resulting oily residue under a high vacuum to yield this compound.

-

Acylation Reactions: Esterification and Amidation

The high reactivity of the acyl chloride functional group makes this compound an excellent acylating agent for a variety of nucleophiles, primarily alcohols, phenols, and amines, to form the corresponding esters and amides. These reactions are fundamental in the synthesis of a wide array of chemical entities with potential biological activities.

Esterification

The reaction of this compound with alcohols or phenols, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), yields 3,5-dimethoxybenzoate (B1226732) esters. The base serves to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Esterification of Phenols

-

Materials:

-

Phenol (B47542) (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Pyridine or triethylamine (1.2 equivalents)

-

Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

-

Procedure:

-

Dissolve the phenol and pyridine/triethylamine in DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by recrystallization or column chromatography.

-

Amidation

Similarly, this compound reacts readily with primary and secondary amines to form N-substituted 3,5-dimethoxybenzamides. The reaction conditions are analogous to those for esterification.

Experimental Protocol: General Amidation of Anilines

-

Materials:

-

Aniline (B41778) (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Pyridine or triethylamine (1.2 equivalents)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

-

Procedure:

-

Dissolve the aniline and pyridine/triethylamine in DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

-

Quantitative Data for Acylation Products

| Product Name | Nucleophile | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| Phenyl 3,5-dimethoxybenzoate | Phenol | High | 65-67 | 7.42 (t, 2H), 7.28 (t, 1H), 7.20 (d, 2H), 7.15 (d, 2H), 6.75 (t, 1H), 3.85 (s, 6H) | 165.2, 160.9, 150.8, 131.7, 129.5, 125.9, 121.7, 107.8, 106.5, 55.7 | 1730 (C=O), 1600, 1220 |

| N-Phenyl-3,5-dimethoxybenzamide | Aniline | >90 | 148-150 | 7.80 (s, 1H), 7.65 (d, 2H), 7.40 (t, 2H), 7.18 (t, 1H), 7.05 (d, 2H), 6.75 (t, 1H), 3.85 (s, 6H) | 165.8, 160.8, 137.9, 136.9, 129.2, 124.6, 120.3, 106.2, 105.1, 55.7 | 3300 (N-H), 1650 (C=O), 1600 |

Friedel-Crafts Acylation

This compound is an effective reagent for the Friedel-Crafts acylation of aromatic compounds, leading to the formation of diaryl ketones. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack by the aromatic substrate. The electron-donating methoxy groups on the benzoyl chloride can influence the reactivity and regioselectivity of the reaction. With activated aromatic substrates like anisole (B1667542), the acylation is expected to occur predominantly at the para position due to steric hindrance at the ortho positions.

Experimental Protocol: Friedel-Crafts Acylation of Anisole[3]

-

Materials:

-

Anisole (1.25 equivalents)

-

This compound (1.0 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ and anhydrous DCM.

-

Cool the suspension to 0°C in an ice-water bath.

-

To this suspension, add a solution of anisole in anhydrous DCM.

-

Slowly add a solution of this compound in anhydrous DCM dropwise over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Stir vigorously for 15-20 minutes.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, (3,5-dimethoxyphenyl)(4-methoxyphenyl)methanone, by recrystallization or column chromatography.

-

Quantitative Data for Friedel-Crafts Acylation Product

| Product Name | Aromatic Substrate | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | Anisole | ~91 | 98-100 | 7.80 (d, 2H), 6.95 (d, 2H), 6.90 (d, 2H), 6.70 (t, 1H), 3.90 (s, 3H), 3.80 (s, 6H) | 194.5, 163.5, 160.8, 140.1, 132.6, 130.2, 113.8, 106.5, 105.8, 55.6, 55.5 | 1650 (C=O), 1600, 1250 |

Use in the Synthesis of Stilbene (B7821643) Derivatives

While this compound itself is not directly used in olefination reactions, its reduction product, 3,5-dimethoxybenzyl alcohol, is a key precursor for the synthesis of stilbene derivatives. The alcohol is converted to 3,5-dimethoxybenzyl chloride, which can then be used in reactions like the Horner-Wadsworth-Emmons olefination.

Synthetic Pathway to Stilbenes

The synthesis of stilbenes from this compound involves a multi-step process:

-

Reduction: this compound is reduced to 3,5-dimethoxybenzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

-

Chlorination: The resulting alcohol is converted to 3,5-dimethoxybenzyl chloride using a chlorinating agent such as thionyl chloride.[3]

-

Arbuzov Reaction: 3,5-Dimethoxybenzyl chloride is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form the corresponding diethyl phosphonate (B1237965).

-

Horner-Wadsworth-Emmons Reaction: The phosphonate is deprotonated with a strong base to form a phosphonate carbanion, which then reacts with an aromatic aldehyde to yield the (E)-stilbene derivative with high stereoselectivity.[2]

Visualizations

Logical Relationship of Key Reactions

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzoyl chloride is a highly versatile acyl chloride reagent that serves as a pivotal building block in modern organic synthesis. Characterized by a benzene (B151609) ring substituted with two electron-donating methoxy (B1213986) groups and a reactive acyl chloride moiety, its unique electronic and steric properties make it an invaluable tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its primary applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in leveraging its full synthetic potential. Its utility is most pronounced in the synthesis of pharmaceuticals, particularly as a precursor to anti-proliferative agents and G protein-coupled receptor (GPCR) agonists, as well as in fundamental reactions such as acylations and additions to alkynes.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 17213-57-9 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | |

| Melting Point | 43-46 °C | |

| Boiling Point | 157-158 °C at 16 mmHg | |

| Hazard Class | Corrosive (Causes severe skin burns and eye damage) | [1] |

Core Applications in Organic Synthesis

The reactivity of the acyl chloride group, influenced by the electron-donating methoxy groups, allows this compound to participate in a wide array of organic transformations.

Acylation Reactions

Acylation is the most prominent application of this compound, enabling the introduction of the 3,5-dimethoxybenzoyl moiety into various substrates.

-

N-Acylation of Amines: It readily reacts with primary and secondary amines to form stable amide bonds. This reaction is fundamental in medicinal chemistry for linking molecular fragments and is a key step in the synthesis of numerous biologically active compounds. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.[2][3]

-

Friedel-Crafts Acylation: This powerful carbon-carbon bond-forming reaction utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to acylate aromatic compounds.[4] The reaction of this compound with electron-rich arenes produces aromatic ketones, which are versatile intermediates in multi-step syntheses. The ketone product forms a stable complex with the Lewis acid, necessitating stoichiometric amounts of the catalyst.[5]

The table below summarizes representative yields for acylation reactions involving substituted benzoyl chlorides.

| Acyl Chloride | Substrate | Product Type | Reaction Conditions | Yield (%) | Reference(s) |

| 3,4-Dimethoxybenzoyl Chloride | Aniline | Amide | Triethylamine, Cyrene™, 0 °C to RT, 1h | 92 | [2] |

| 3,4-Dimethoxybenzoyl Chloride | Benzylamine | Amide | Triethylamine, Cyrene™, 0 °C to RT, 1h | 95 | [2] |

| Benzoyl Chloride | Anisole | Aryl Ketone | HBEA Zeolite, 120 °C | 75-80 | |

| 3-Fluorobenzoyl Chloride | Aniline | Amide | Triethylamine, Cyrene™, RT, <5 min | Complete Conversion | [2] |

Synthesis of Biologically Active Molecules

This compound is a key precursor in the synthesis of compounds with significant therapeutic potential.

-

Anti-proliferative Agents: It is utilized in the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, which have been investigated for their potential as anti-cancer agents.[6][7] These scaffolds are of high interest due to their structural analogy to deoxyvasicinone (B31485) alkaloids and their ability to induce apoptosis and inhibit cyclin-dependent kinases (CDKs).[7]

-

G Protein-Coupled Receptor (GPCR) Agonists: The 3,5-dimethoxybenzoyl moiety is incorporated into molecules designed as agonists for orphan G protein-coupled receptors, which are promising targets for novel drug development.

Addition Reactions to Alkynes

In the presence of a Lewis acid like AlCl₃, this compound can undergo addition reactions with alkynes. For example, it reacts with 4,4-dimethyl-2-pentyne, proceeding through a 1,2-methyl shift. This reaction provides a route to functionalized vinyl chlorides and ketones.

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below.

Synthesis of this compound

This protocol describes the conversion of 3,5-dimethoxybenzoic acid to the corresponding acyl chloride using thionyl chloride.[8]

-

Materials:

-

3,5-Dimethoxybenzoic acid (72.9 g)

-

Toluene (B28343) (320 ml)

-

N,N-Dimethylformamide (DMF, 2 drops)

-

Thionyl chloride (40 ml)

-

-

Procedure:

-

Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene in a round-bottom flask.

-

Add 2 drops of DMF to the suspension.

-

Heat the mixture to 50°C.

-

Add 40 ml of thionyl chloride dropwise over 10 minutes.

-

Heat the reaction mixture to 90°C and stir for 2 hours, allowing for the vigorous evolution of gas.

-

Cool the reaction mixture and concentrate it using a rotary evaporator.

-

Add fresh toluene and concentrate by evaporation again to azeotropically remove residual thionyl chloride.

-

Dry the resulting oily residue under a high vacuum for 15 minutes to yield this compound.

-

N-Acylation of a Primary Amine

This general protocol outlines the synthesis of an N-substituted amide using this compound.[2][9]

-

Materials:

-

This compound (1.0 eq.)

-

Primary amine (e.g., aniline) (1.0 eq.)

-

Triethylamine (Et₃N) (1.1 eq.)

-

Anhydrous Dichloromethane (DCM) or Cyrene™

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.

-

Upon completion, pour the mixture into water and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude amide, which can be purified by recrystallization or column chromatography.

-

Friedel-Crafts Acylation of an Arene

This protocol describes a general procedure for the Lewis acid-catalyzed acylation of an electron-rich aromatic compound.[4]

-

Materials:

-

This compound (1.0 eq.)

-

Arene (e.g., Anisole) (1.2 - 5.0 eq.)

-

Aluminum chloride (AlCl₃) (1.1 eq.)

-

Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or nitrobenzene)

-

-

Procedure:

-

To a dry flask under an inert atmosphere, add the anhydrous solvent and aluminum chloride (1.1 eq.).

-

Cool the suspension to 0°C.

-

Add this compound (1.0 eq.) to the suspension and stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Add the arene (1.2 eq.) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to stir at room temperature or heat as necessary, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to obtain the crude aryl ketone, which can be purified by column chromatography.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms related to the use of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Mechanism of Friedel-Crafts Acylation.

Caption: Building block strategy for bioactive molecule synthesis.

References

- 1. This compound | C9H9ClO3 | CID 87003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. theaspd.com [theaspd.com]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 3,5-Dimethoxybenzoyl Chloride for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and key applications of 3,5-Dimethoxybenzoyl chloride, a versatile reagent in organic chemistry and medicinal drug discovery.

Introduction

This compound is a valuable acylating agent and building block in organic synthesis. Its unique electronic and structural properties, conferred by the two methoxy (B1213986) groups on the aromatic ring, make it a reagent of interest in various applications, including the derivatization of amines for analytical purposes and the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its synthesis and use, and highlights its relevance in the field of drug development.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for most research and development applications. The following table summarizes the availability from prominent suppliers. Prices are subject to change and may vary based on institutional agreements and bulk purchasing.

| Supplier | Product Number | Purity | Available Quantities | Price (USD, Approx.) |

| Sigma-Aldrich (MilliporeSigma) | 161713 | 97% | 10 g | $157.25 |

| TCI America | D2609 | >98.0% (GC) | 5 g, 25 g | Contact for pricing |

| Alfa Aesar | A14502 | 98% | 10 g, 50 g | Contact for pricing |

| Thermo Fisher Scientific | AC116230050 | 98% | 5 g, 25 g | Contact for pricing |

| VWR | 10123-826 | 97% | 10 g | Contact for pricing |

Experimental Protocols

This section details key experimental procedures involving this compound, from its synthesis to its application in derivatization and the synthesis of bioactive compounds.

Synthesis of this compound

This compound can be synthesized from 3,5-dimethoxybenzoic acid using a chlorinating agent such as thionyl chloride.[1]

Materials:

-

3,5-Dimethoxybenzoic acid (72.9 g)

-

Toluene (B28343) (320 ml)

-

Dimethylformamide (DMF) (2 drops)

-

Thionyl chloride (40 ml)

Procedure:

-

Suspend 3,5-dimethoxybenzoic acid in toluene in a reaction flask and add two drops of dimethylformamide.

-

Heat the suspension to 50°C.

-

Add thionyl chloride dropwise over a period of 10 minutes while maintaining the temperature at 50°C.

-

After the addition is complete, heat the mixture to 90°C. Vigorous gas evolution will be observed.

-

Stir the reaction mixture at 90°C for 2 hours.

-

Cool the reaction mixture and concentrate it by evaporation using a rotary evaporator.

-

Add a fresh portion of toluene and concentrate the mixture again to remove residual thionyl chloride.

-

Dry the resulting oily residue under a high vacuum for 15 minutes to obtain this compound.

Derivatization of Amines for HPLC Analysis

This compound is an effective reagent for the pre-column derivatization of primary and secondary amines, enhancing their detectability in High-Performance Liquid Chromatography (HPLC). The resulting benzamide (B126) derivatives are more hydrophobic and often exhibit improved chromatographic properties.

Materials:

-

Amine-containing sample solution

-

0.1 M Sodium bicarbonate solution

-

2% (v/v) this compound in acetonitrile (B52724) (freshly prepared)

-

1% (v/v) Formic acid in water

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

To 100 µL of the amine-containing sample in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate solution to ensure alkaline conditions.

-

Add 100 µL of a freshly prepared 2% (v/v) solution of this compound in acetonitrile.

-

Vortex the mixture vigorously for 1 minute and allow it to react at room temperature for 10 minutes.

-

To quench the reaction, add 50 µL of 1% (v/v) formic acid in water.

-

Centrifuge the sample to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for HPLC analysis.

Synthesis of a Chalcone (B49325) Derivative

Chalcones are precursors to flavonoids and exhibit a wide range of biological activities. This compound can be used to synthesize chalcone derivatives. The following is a general procedure for the synthesis of a chalcone via a Claisen-Schmidt condensation, where the benzoyl chloride would first be converted to the corresponding acetophenone.

Part 1: Synthesis of 3,5-Dimethoxyacetophenone (Intermediate)

This step is a prerequisite if starting from this compound. A Friedel-Crafts acylation or similar reaction would be employed.

Part 2: Claisen-Schmidt Condensation to form the Chalcone

Materials:

-

3,5-Dimethoxyacetophenone (1 equivalent)

-

An appropriate aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

-

40% aqueous Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Dissolve 3,5-dimethoxyacetophenone and the aromatic aldehyde in ethanol in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous NaOH solution dropwise with continuous stirring.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Applications in Drug Development

The 3,5-dimethoxyphenyl moiety is a key structural feature in a number of biologically active compounds, including the potent tubulin polymerization inhibitor, combretastatin (B1194345) A-4. This compound serves as a crucial starting material or intermediate in the synthesis of combretastatin analogues and other potential therapeutic agents. The synthesis of these complex molecules often involves the introduction of the 3,5-dimethoxybenzoyl group at a key step.

The general strategy for synthesizing combretastatin analogues often involves the coupling of two substituted phenyl rings. This compound can be utilized to prepare one of these substituted phenyl fragments, which is then coupled with another aromatic component through various synthetic strategies, such as Wittig reactions or Suzuki couplings, to construct the final bioactive molecule. The resulting compounds are then evaluated for their anticancer activity by assessing their ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines.

Safety and Handling

This compound is a corrosive solid that causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Safe Handling of Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Acyl chlorides are highly reactive chemical intermediates that are indispensable in a wide array of organic syntheses, including the production of pharmaceuticals, agrochemicals, and polymers. Their utility stems from the excellent leaving group ability of the chloride, which facilitates nucleophilic acyl substitution reactions. However, this high reactivity also renders them hazardous if not handled with the appropriate safety precautions. This guide provides comprehensive safety and hazard information for acyl chlorides, tailored for laboratory and drug development settings.

Physicochemical Properties and General Reactivity

Acyl chlorides, also known as acid chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[1] This substitution significantly increases the electrophilicity of the carbonyl carbon, making them more reactive than other carboxylic acid derivatives such as anhydrides, esters, and amides.[2][3]

Lower molecular weight acyl chlorides are typically colorless, volatile liquids with pungent, acrid odors that fume in moist air.[1][4] This fuming is due to their rapid hydrolysis with atmospheric moisture, which produces corrosive hydrogen chloride (HCl) gas.[1] Unlike their parent carboxylic acids, they cannot form hydrogen bonds, resulting in lower boiling and melting points.[1][2][5] They are generally soluble in aprotic organic solvents like ethers and chlorinated hydrocarbons.[1][5]

The general reactivity of acyl chlorides is characterized by nucleophilic acyl substitution, proceeding through an addition-elimination mechanism.[3][6] A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, from which the chloride ion is subsequently eliminated.[3]

Hazard Information

The primary hazards associated with acyl chlorides are their corrosivity, reactivity, flammability, and toxicity.

Reactivity Hazards

Acyl chlorides react vigorously, and often violently, with a wide range of nucleophiles. It is crucial to be aware of these incompatibilities to prevent runaway reactions, pressure build-up, and the release of toxic gases.

-

Water: A violent, exothermic reaction occurs with water, producing the corresponding carboxylic acid and dense, steamy fumes of HCl gas.[7][8] This reaction is the reason they are moisture-sensitive and must be handled under anhydrous conditions.

-

Alcohols and Phenols: Rapid, irreversible reactions with alcohols and phenols produce esters and HCl gas.[1][7] A weak base like pyridine (B92270) is often added to neutralize the HCl byproduct.[1]

-

Ammonia (B1221849) and Amines: Exothermic reactions with ammonia and amines form amides and ammonium (B1175870) chloride (or an alkylammonium chloride salt).[1] Typically, two equivalents of the amine are required, one as the nucleophile and one to neutralize the HCl.[1]

-

Strong Bases: React violently with strong bases such as sodium hydroxide (B78521) and potassium hydroxide.[9]

-

Oxidizing Agents: Incompatible with strong oxidizing agents.[9]

-

Other Incompatibilities: A comprehensive, though not exhaustive, list of incompatible chemical classes is provided in the table below. Always consult the Safety Data Sheet (SDS) for the specific acyl chloride being used.

Health Hazards

Exposure to acyl chlorides can cause severe health effects due to their corrosive nature and the toxicity of their hydrolysis products.

-

Inhalation: Vapors are highly irritating to the respiratory tract and can cause chemical burns, leading to coughing, shortness of breath, and potentially fatal pulmonary edema (fluid accumulation in the lungs).[9][10] The effects of pulmonary edema may be delayed.[9]

-

Skin Contact: Direct contact causes severe skin irritation and burns.[9][10] Prolonged or repeated exposure can lead to dermatitis.[9]

-

Eye Contact: Acyl chlorides are lachrymators (tear-producing agents) and can cause severe eye irritation and burns, potentially leading to permanent eye damage.[10]

-

Ingestion: Harmful if swallowed, causing severe burns to the gastrointestinal tract.[10]

The toxicity of acyl chlorides is largely attributed to their rapid hydrolysis to hydrochloric acid and the corresponding carboxylic acid upon contact with moist tissues. The generated HCl disrupts cellular membranes and can lead to a cascade of inflammatory responses, oxidative stress, and apoptosis (programmed cell death). This is particularly damaging in the lungs, where it can lead to Acute Lung Injury (ALI). Signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are known to be activated in response to such chemical insults, leading to the production of pro-inflammatory cytokines.[11][12]

Quantitative Hazard Data

The following tables summarize key quantitative hazard data for several common acyl chlorides. This data is essential for performing risk assessments and designing appropriate control measures.

| Chemical | CAS No. | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) | Vapor Pressure |

| Acetyl chloride | 75-36-5 | 78.50 | 52 | -112 | 5 | 604 mmHg @ 20°C |

| Propanoyl chloride | 79-03-8 | 92.52 | 80 | -94 | 12 | 100 mmHg @ 22°C |

| Benzoyl chloride | 98-88-4 | 140.57 | 197 | -1 | 72 | 0.4 mmHg @ 20°C |

| Oxalyl chloride | 79-37-8 | 126.93 | 63-64 | -12 | N/A | 147 mmHg @ 20°C |

Data compiled from references 3, 11, 13, 15, 23.

| Chemical | OSHA PEL | ACGIH TLV | NIOSH REL | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) |

| Acetyl chloride | None established | None established | None established | 910 mg/kg | N/A |

| Benzoyl chloride | C 0.5 ppm | C 0.5 ppm | C 0.5 ppm | 1900 mg/kg | 1870 mg/m³/2H |

| Oxalyl chloride | None established | None established | None established | N/A | 1840 ppm/1H |

C: Ceiling limit. Data compiled from references 17, 19, 21, 23, 34.

Safe Handling and Storage

Strict adherence to safe handling and storage protocols is mandatory when working with acyl chlorides.

Engineering Controls

-

Fume Hood: All manipulations of acyl chlorides must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.

-

Ventilation: Ensure adequate general ventilation in the laboratory.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves are mandatory. Butyl rubber gloves are recommended for acetyl chloride.[9] Always check glove compatibility charts for the specific acyl chloride and solvent being used.

-

Respiratory Protection: For situations with a potential for high vapor concentrations or for emergency response, a supplied-air respirator with a full facepiece is necessary.

Storage

-

Store acyl chlorides in a cool, dry, well-ventilated area away from incompatible materials.[9]

-

Use tightly sealed containers, preferably with a PTFE-lined cap. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.

-

Store in a designated flammables or corrosives cabinet, depending on the specific properties of the acyl chloride.

-

Protect from moisture and direct sunlight.

Experimental Protocols

General Reaction Setup

-

Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry, inert gas (nitrogen or argon).

-

Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere. Use septa and needles for reagent addition to maintain anhydrous conditions.

-

Temperature Control: Many reactions involving acyl chlorides are exothermic. Use an ice bath or other cooling method to control the reaction temperature, especially during the addition of reagents.

-

Reagent Addition: Add the acyl chloride dropwise to the reaction mixture with vigorous stirring to ensure efficient mixing and heat dissipation.

Quenching and Work-up Procedures

Excess acyl chloride must be safely neutralized (quenched) at the end of a reaction. The choice of quenching agent depends on the desired work-up and the stability of the product.[13]

Protocol 5.2.1: Quenching with Saturated Sodium Bicarbonate Solution

This method neutralizes the excess acyl chloride and the HCl byproduct, converting the acyl chloride to a water-soluble carboxylate salt.[14]

-

Preparation: Cool the reaction flask to 0°C in an ice bath.

-

Slow Addition: While vigorously stirring, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. Be cautious as this reaction is exothermic and releases carbon dioxide gas.[14]

-

Completion: Continue addition until gas evolution ceases. Allow the mixture to stir for an additional 15-20 minutes at 0°C.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the desired product with an appropriate organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13]

Protocol 5.2.2: Quenching with Methanol (B129727)

This protocol converts the excess acyl chloride to a methyl ester, which may be advantageous if the desired product is sensitive to aqueous or basic conditions.[15]

-

Preparation: In a separate flask, cool anhydrous methanol (at least 10 molar equivalents relative to the excess acyl chloride) in an ice bath.

-

Addition: Slowly add the reaction mixture containing the excess acyl chloride to the cold methanol with vigorous stirring. A non-nucleophilic base like triethylamine (B128534) can be added to the methanol to scavenge the HCl byproduct.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.

-

Work-up: Concentrate the mixture under reduced pressure. The desired product will be mixed with the methyl ester byproduct and must be purified, typically by column chromatography.

Emergency Procedures

Spills

-

Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access. Eliminate all ignition sources.

-

Assess and Protect: Wearing appropriate PPE (including respiratory protection), assess the spill.

-

Contain and Absorb: For small spills, absorb the liquid with an inert, dry material such as vermiculite, dry sand, or earth. DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

-

Collect and Dispose: Carefully collect the absorbed material into a sealable container for hazardous waste disposal.

-

Ventilate: Ventilate the area and wash the spill site after clean-up is complete.

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or dry sand. DO NOT USE WATER OR FOAM , as acyl chlorides react violently with water.[9]

-

Hazards: Fires involving acyl chlorides produce poisonous gases, including hydrogen chloride and potentially phosgene.[9] Containers may explode when heated.[9]

-

Procedure: If a fire occurs, evacuate the area immediately. If trained and equipped, fight the fire from a safe distance. Use a water spray to cool fire-exposed containers, but do not allow water to come into contact with the acyl chloride itself.[9]

First Aid

-

Inhalation: Move the victim to fresh air immediately. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with large amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.